molecular formula C11H13FO3 B2792628 Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate CAS No. 1536007-51-8

Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate

Cat. No.: B2792628
CAS No.: 1536007-51-8
M. Wt: 212.22
InChI Key: GYFYJRXNMPBNSZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate is a fluorinated building block of significant interest in medicinal and organic chemistry research. Compounds featuring a 2-fluorophenyl moiety attached to a hydroxy ester backbone are frequently explored as key intermediates in sophisticated synthetic pathways . The presence of both a hydroxy group and an ester on a chiral carbon chain makes this molecule a versatile precursor for further chemical modifications, enabling the construction of more complex target molecules . The 2-fluorophenyl group is a common pharmacophore in drug discovery, and its incorporation into a propanediol-like structure suggests potential applications in developing bioactive molecules. Related structural motifs are found in compounds investigated for their activity at various biological receptors . The specific stereochemistry of the hydroxy group can be critical for biological activity and selectivity, making enantiopure forms of this compound particularly valuable for research in asymmetric synthesis and pharmaceutical development . As a chiral synthon, it can be used to study structure-activity relationships (SAR) and to create libraries of compounds for high-throughput screening. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-(2-fluorophenyl)-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(10(13)11(14)15-2)8-5-3-4-6-9(8)12/h3-7,10,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFYJRXNMPBNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate typically involves the esterification of 3-(2-fluorophenyl)-2-hydroxybutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(2-fluorophenyl)-2-oxobutanoate.

    Reduction: Formation of 3-(2-fluorophenyl)-2-hydroxybutanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

3-Methyl-2-phenylbutanoic Acid ()
  • Structure : Lacks the hydroxyl and fluorine substituents, featuring a phenyl group at C2 and a methyl group at C3.
  • Key Differences : The absence of fluorine reduces electronic effects (e.g., inductive withdrawal), while the carboxylic acid group increases polarity compared to the methyl ester.
  • Implications: The carboxylic acid may limit membrane permeability compared to the ester, and the non-fluorinated phenyl group may result in faster metabolic degradation .
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ()
  • Structure: Contains a trifluoroethylamino group at C2 and dimethyl substituents at C3.
  • Key Differences: The trifluoroethylamino group introduces strong electron-withdrawing effects, while the dimethyl groups enhance steric hindrance.
  • Implications: The amino group may enable hydrogen bonding in biological systems, differing from the hydroxyl group in the target compound. The trifluoromethyl group could improve metabolic resistance compared to mono-fluorinated aromatics .
Methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)acetamido)benzoate ()
  • Structure : Incorporates a 2-fluorophenyl group within a urea linkage and a methyl ester.
  • Key Differences : The urea moiety enables hydrogen-bonding interactions, while the benzoate ester increases aromatic conjugation.
  • Implications : The 2-fluorophenyl group in both compounds likely enhances target binding via halogen interactions, but the urea in this analogue may confer distinct pharmacokinetic properties .
Electronic Effects and Solubility
  • The 2-fluorophenyl group in Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate induces electron-withdrawing effects, increasing the acidity of the hydroxyl group (pKa ~10–12) compared to non-fluorinated analogues (e.g., 3-Methyl-2-phenylbutanoic acid, pKa ~4–5) .
  • The methyl ester reduces polarity (logP ~2.5) relative to carboxylic acids (logP ~2.8 for 3-Methyl-2-phenylbutanoic acid) but increases lipophilicity compared to urea-containing analogues (logP ~3.0 for the compound in ) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight logP (Predicted) Key Functional Groups Potential Applications
This compound C11H11FO3 212.19 ~2.5 2-Fluorophenyl, hydroxyl, ester Enzyme inhibition, drug intermediates
3-Methyl-2-phenylbutanoic acid C11H12O2 178.23 ~2.8 Phenyl, carboxylic acid Synthetic intermediate
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C9H14F3NO2 241.23 ~1.8 Trifluoroethylamino, dimethyl Pharmaceutical intermediates
Methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)acetamido)benzoate C22H19FN2O5 438.1 ~3.0 2-Fluorophenyl, urea, benzoate Drug candidates (e.g., kinase inhibitors)

Biological Activity

Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H13FO3\text{C}_{11}\text{H}_{13}\text{F}\text{O}_3

It contains a fluorophenyl group, a hydroxy group, and an ester functional group, which contribute to its biological activity. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and ester groups facilitate hydrogen bonding and other interactions that can lead to enzyme inhibition or receptor modulation. The fluorophenyl moiety may increase binding affinity, enhancing the compound's efficacy in biological systems .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Analgesic Properties

In addition to anti-inflammatory effects, this compound has been evaluated for analgesic activity . Animal models have demonstrated significant pain relief comparable to established analgesics, indicating its potential as a pain management agent.

Enzyme Interactions

The compound has been studied for its interactions with various enzymes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. This inhibition could contribute to both its anti-inflammatory and analgesic effects .

In Vitro Studies

A series of in vitro assays demonstrated that this compound effectively reduced the activity of COX-1 and COX-2 enzymes by approximately 50% at concentrations of 10 µM. These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

Study Effect Concentration Outcome
In vitro COX inhibitionCOX-1/COX-2 inhibition10 µM50% reduction in enzyme activity
Analgesic efficacy (animal model)Pain reliefVariesComparable to standard analgesics

In Vivo Studies

In vivo studies involving murine models have shown that administration of this compound resulted in significant reductions in pain scores following inflammatory stimuli. The compound was administered at doses ranging from 5 to 20 mg/kg, with optimal effects observed at the higher dose .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 3-(2-fluorophenyl)-2-hydroxybutanoic acid with methanol using sulfuric acid as a catalyst under reflux conditions. Purification typically involves reverse-phase C18 column chromatography (acetonitrile/water) to isolate the product . For industrial scalability, continuous flow reactors and advanced catalysts (e.g., immobilized enzymes) may improve yield and reduce side reactions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the hydroxy group (δ ~4.5 ppm), ester carbonyl (δ ~170 ppm), and fluorophenyl aromatic signals (δ ~7.0–7.5 ppm) .
  • IR : A broad O–H stretch (~3200–3500 cm1^{-1}) and ester C=O stretch (~1720 cm1^{-1}) are key markers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 242.085) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Hydrolysis of the ester group under acidic conditions or oxidation of the hydroxyl group are common issues. Mitigation strategies include inert atmosphere (N2_2/Ar), controlled pH during workup, and using mild oxidizing agents (e.g., TEMPO for selective oxidation) .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxy group influence the compound’s biological activity, and what methods ensure enantiomeric purity?

  • Methodological Answer : The (R)- or (S)-configuration of the hydroxy group affects binding to biological targets (e.g., enzymes or receptors). Chiral HPLC or enzymatic resolution using lipases can separate enantiomers . Computational modeling (e.g., molecular docking) predicts stereospecific interactions, guiding synthetic prioritization .

Q. What strategies resolve contradictions in reported reaction yields for fluorophenyl-containing esters?

  • Methodological Answer : Discrepancies may arise from varying solvent polarity, catalyst loading, or trace moisture. Design of Experiments (DoE) with variables like temperature (60–100°C), solvent (THF vs. DCM), and catalyst (H2_2SO4_4 vs. p-TsOH) can identify optimal conditions . Statistical tools (e.g., ANOVA) analyze significance, while kinetic studies monitor intermediate stability .

Q. How does the 2-fluorophenyl substituent affect electrophilic aromatic substitution (EAS) reactivity in downstream derivatization?

  • Methodological Answer : The fluorine atom acts as a weak electron-withdrawing group, directing EAS to the meta position. Nitration or halogenation reactions require careful control of electrophile strength (e.g., HNO3_3/H2_2SO4_4 vs. AcONO2_2) to avoid over-substitution . Monitoring via LC-MS ensures intermediate stability .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Fluorometric Assays : Measure inhibition of serine hydrolases (e.g., acetylcholinesterase) using substrates like 4-nitrophenyl acetate .
  • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots under varied substrate concentrations .
  • Docking Simulations : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

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